Reactivity with Cyclopentadienyl Ru Complexes
In the presence of cyclopentadienyl ruthenium complexes such as [Cp∧RuCl₂]₂, benzylic azides undergo a coupling reaction to yield hydrobenzamide and other products. However, (2-azidoethyl)benzene does not participate in this same coupling pathway, demonstrating a distinct reactivity profile compared to benzylic azides under identical catalytic conditions [1]. This differential reactivity is a key consideration for researchers developing Ru-catalyzed methodologies, as it dictates which azide substrates are compatible with a given synthetic route [2].
| Evidence Dimension | Reactivity in Ru-catalyzed coupling reaction |
|---|---|
| Target Compound Data | No reaction observed |
| Comparator Or Baseline | Benzyl azide (and other benzylic azides): Coupling reaction proceeds |
| Quantified Difference | Qualitative difference: Reaction vs. no reaction |
| Conditions | [Cp∧RuCl₂]₂ catalyst, dioxane, 80 °C |
Why This Matters
This data directly informs the selection of (2-azidoethyl)benzene over benzyl azide for synthetic routes where Ru-catalyzed decomposition pathways must be avoided or where unique reactivity is desired.
- [1] Risse, J., Scopelliti, R., & Severin, K. (2011). Beyond Click-Chemistry: Transformation of Azides with Cyclopentadienyl Ruthenium Complexes. Organometallics, 30(12), 3412-3418. DOI: 10.1021/om200295c View Source
- [2] Risse, J., Scopelliti, R., & Severin, K. (2016). Beyond Click-Chemistry: Transformation of Azides with Cyclopentadienyl Ruthenium Complexes. ACS Publications. Collection. DOI: 10.1021/om200295c View Source
